molecular formula C25H26N2O2 B5196929 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B5196929
M. Wt: 386.5 g/mol
InChI Key: RJRCLAZHTHJDQP-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with benzyloxy and piperidinyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzyloxybenzene: This involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.

    Amidation Reaction: The benzyloxybenzene is then reacted with 4-(piperidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)benzamide: Lacks the piperidinyl group, resulting in different reactivity and applications.

    N-[4-(piperidin-1-yl)phenyl]benzamide: Lacks the benzyloxy group, affecting its binding properties and biological activity.

Uniqueness

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of both benzyloxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.

Properties

IUPAC Name

3-phenylmethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-22-12-14-23(15-13-22)27-16-5-2-6-17-27)21-10-7-11-24(18-21)29-19-20-8-3-1-4-9-20/h1,3-4,7-15,18H,2,5-6,16-17,19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRCLAZHTHJDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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